![molecular formula C12H23NO2 B1399575 {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1248228-37-6](/img/structure/B1399575.png)
{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol
Overview
Description
{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol (hereinafter referred to as “OXM”) is an organic compound belonging to the piperidine family. It is a colorless liquid with a slightly sweet smell and a boiling point of around 100°C. OXM has been studied for its potential applications in the fields of medicine, biochemistry, and chemical synthesis.
Scientific Research Applications
Synthesis and Crystal Structure Analysis :
- The synthesis of derivatives of "{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol" has been achieved through condensation reactions. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involved condensation with p-toluenesulfonyl chloride. X-ray crystallography revealed that the piperidine ring is in a chair conformation, with a tetrahedral geometry around the sulfur atom. These structural details are crucial for understanding the chemical properties and potential applications of these compounds (Girish et al., 2008).
- Similar synthesis and structural analysis were performed for other derivatives, including 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. These studies also emphasized the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007; Prasad et al., 2008).
Chemical Transformations and Applications :
- The derivatives of "{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol" have been utilized in various chemical transformations. For example, indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones led to the formation of α-hydroxyketals, showcasing the reactivity and potential for synthesis of complex molecules (Elinson et al., 2006).
- Another study focused on the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, derived from a piperidine derivative, as catalysts for oxidative cyclization of alkenols. This highlights the application of these compounds in catalysis and organic synthesis (Dönges et al., 2014).
Potential Antimicrobial Properties :
- Some derivatives exhibited antimicrobial activity. For instance, a study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives showed good activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Future Directions
Piperidine derivatives, which could potentially include “{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol”, are an essential heterocyclic system and a pivotal cornerstone in the production of drugs . They have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol” and similar compounds may have potential for future drug discovery and development .
properties
IUPAC Name |
[1-(oxan-4-ylmethyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-10-12-1-5-13(6-2-12)9-11-3-7-15-8-4-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIPVMXOPTWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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